molecular formula C7H6ClNO2 B1421173 2-(5-Chloropyridin-2-yl)acetic acid CAS No. 1000522-43-9

2-(5-Chloropyridin-2-yl)acetic acid

Cat. No. B1421173
M. Wt: 171.58 g/mol
InChI Key: AUCKAGADUXSVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-(5-Chloropyridin-2-yl)acetic acid is C7H6ClNO2 . It has an average mass of 171.581 Da and a monoisotopic mass of 171.008713 Da .


Physical And Chemical Properties Analysis

2-(5-Chloropyridin-2-yl)acetic acid has a density of 1.4±0.1 g/cm3, a boiling point of 295.9±25.0 °C at 760 mmHg, and a flash point of 132.8±23.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 50 Å2 .

Scientific Research Applications

Synthesis and Biological Assessment

A significant application of 2-(5-chloropyridin-2-yl)acetic acid is in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of novel acetamides with 1,2,4-oxadiazole cycles, which have shown interesting biological properties (Karpina et al., 2019). This research indicates the potential for developing functionalized triazolopyridine derivatives with diverse biological activities.

Large-Scale Synthesis of Heterocyclic Compounds

Another application is in the large-scale synthesis of alkyl 5-hydroxypyridin- and pyrimidin-2-yl acetates. The methodology developed for this synthesis demonstrates the compound's utility in producing heterocyclic cores, essential for various pharmaceutical and agricultural chemicals (Morgentin et al., 2009).

Structural Analysis

Structural analysis of related compounds, like triclopyr, which includes a 2-pyridyl moiety, provides insights into the molecular interactions and stability of such compounds. These analyses are crucial for understanding the chemical and physical properties of herbicides and other pyridine-based compounds (Cho et al., 2014).

Luminescence Studies

Studies on substituted oxyacetic acids related to 2-(5-chloropyridin-2-yl)acetic acid have revealed their potential as luminescent materials. They could be useful in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).

Synthesis of Complexes with Anti-Cancer Activity

The compound has been used in synthesizing novel complexes with potential anti-cancer activities. These complexes, such as those based on pyrazole-3-carboxylic acid methyl ester derivatives, have shown efficacy in various cell lines, demonstrating the compound's relevance in medicinal chemistry (Qiao et al., 2021).

Antimycobacterial Activity

Derivatives of 2-(5-chloropyridin-2-yl)acetic acid have been synthesized and evaluated for their antimycobacterial activity. Some of these derivatives exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, highlighting the potential of this compound in developing new antimicrobial agents (Mamolo et al., 2001).

Catalysis in Organic Synthesis

This compound is also significant in catalysis, particularly in reactions like ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes. The catalytic performance of its derivatives in aqueous solutions demonstrates its versatility in organic synthesis (Xie et al., 2014).

properties

IUPAC Name

2-(5-chloropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCKAGADUXSVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674000
Record name (5-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloropyridin-2-yl)acetic acid

CAS RN

1000522-43-9
Record name (5-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloropyridin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloropyridin-2-yl)acetic acid
Reactant of Route 2
2-(5-Chloropyridin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Chloropyridin-2-yl)acetic acid
Reactant of Route 4
2-(5-Chloropyridin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Chloropyridin-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Chloropyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.